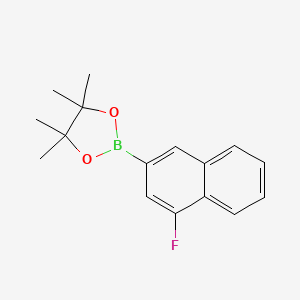

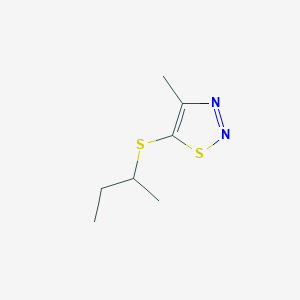

![molecular formula C14H17NO2 B2359137 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,5-dimethylfuran-3-yl)methanone CAS No. 1797095-92-1](/img/structure/B2359137.png)

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,5-dimethylfuran-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,5-dimethylfuran-3-yl)methanone is a chemical compound that has attracted the attention of scientists due to its potential applications in the field of medicine. This compound belongs to the class of bicyclic compounds and has a unique structure that makes it an interesting subject for research.

Scientific Research Applications

Reactivity and Cycloaddition Reactions

The reactivity of various 2-oxyallyl cations towards different furan derivatives, including investigations into double [4+3]-cycloadditions, has been explored. For example, the conversion of 2,2'-methylenedifuran under certain conditions to produce compounds with complex bicyclic structures without the need for specific solvents has been demonstrated. This study highlights the potential of these reactions for synthesizing complex organic molecules (Meilert et al., 2003).

Novel Synthesis Approaches

A novel synthesis method for producing 2-alkoxy-3-hydroxytropones and 2,7-dihydroxytropones from dialkoxy-8-oxabicyclo[3.2.1]oct-6-en-3-ones has been developed. This method involves solvolysis of trichloro-substituted 8-oxabicyclo[3.2.1]oct-6-en-3-ones, demonstrating a new pathway for accessing tropones, which are significant in various chemical syntheses (Zinser et al., 2004).

Photoreactions and Molecular Transformations

The study of photoinduced molecular transformations, particularly nitrogen insertion into bicyclo[2.2.1]heptanones, reveals insights into the photolysis of oximes. This research opens up new avenues for synthesizing azabicyclooctanones, showcasing the utility of photochemistry in creating novel bicyclic structures with potential applications in material science and pharmaceutical development (Suginome et al., 1991).

Antimicrobial and Antibacterial Activity

The synthesis and evaluation of novel (3-(4-substitutedphenylamino)-8-azabicyclo(3.2.1)oct-8yl)-phenyl-methanone derivatives have been described, focusing on their spectroscopic, biological studies, and in vitro antimicrobial activity. This research highlights the potential pharmaceutical applications of these compounds, particularly in developing new antimicrobial agents (Reddy et al., 2011).

Cyclopentannulation and Synthesis of Natural Products

Regio- and stereoselective cyclopentannulation techniques involving ketones and propargyl alcohol derivatives have been developed, facilitating the synthesis of complex natural products like dl-Nootkatone and dl-Muscopyridine. These methodologies underscore the versatility of these bicyclic structures in synthesizing a wide range of natural products and potential drug molecules (Hiyama et al., 1981).

properties

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl-(2,5-dimethylfuran-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-9-8-13(10(2)17-9)14(16)15-11-4-3-5-12(15)7-6-11/h3-4,8,11-12H,5-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHLUXCJIOJFKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2C3CCC2C=CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,5-dimethylfuran-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

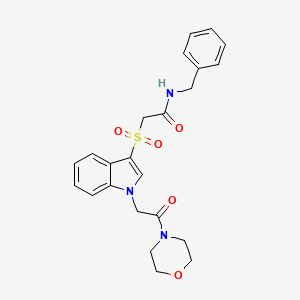

![2-Chloro-N-[(2,3-dimethylimidazol-4-yl)methyl]propanamide](/img/structure/B2359054.png)

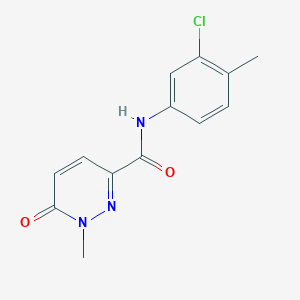

![N-(2-chloro-6-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2359057.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2359063.png)

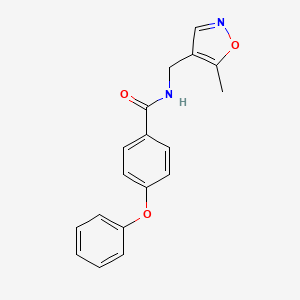

![methyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2359071.png)